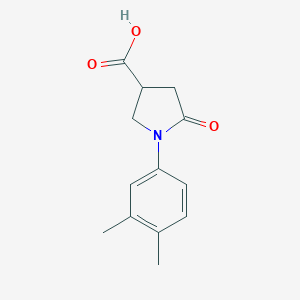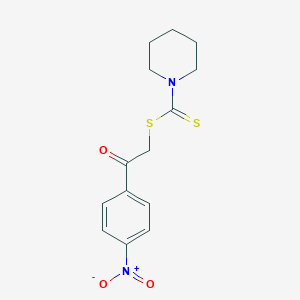
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate, also known as NPC1161B, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme acetylcholinesterase, which plays a critical role in the neurotransmission process in the nervous system. In
Mechanism Of Action
The mechanism of action of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate involves the inhibition of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate increases the concentration of acetylcholine in the synapse, which can lead to enhanced neurotransmission and improved cognitive function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate are primarily related to its ability to inhibit acetylcholinesterase. This inhibition can lead to an increase in the concentration of acetylcholine in the synapse, which can lead to enhanced neurotransmission and improved cognitive function. 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate has also been shown to have potential applications in the treatment of Alzheimer's disease, as it can help to improve memory and cognitive function in patients with this condition.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate in lab experiments is its potency as an inhibitor of acetylcholinesterase. This makes it useful for studying the effects of acetylcholine on the nervous system and for developing new treatments for conditions such as Alzheimer's disease. However, one of the limitations of using 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research involving 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate. One potential direction is to explore the use of this compound in the treatment of Alzheimer's disease, as it has been shown to have potential therapeutic effects in animal models of this condition. Another potential direction is to investigate the use of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate as a tool for studying the role of acetylcholinesterase in the nervous system and for developing new treatments for conditions that involve dysfunction of this enzyme. Finally, future research could focus on improving the synthesis method for 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate to increase the yield and purity of the final product.
Synthesis Methods
The synthesis of 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate involves the reaction of 4-nitrophenylacetic acid with piperidine-1-carbodithioic acid to form the corresponding ester, which is then hydrolyzed to produce the desired compound. The yield of this synthesis method is reported to be around 60%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been used as a tool to study the role of acetylcholinesterase in the nervous system. 2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate has been shown to be a potent inhibitor of acetylcholinesterase, which makes it useful for studying the effects of acetylcholine on the nervous system.
properties
CAS RN |
24372-63-2 |
|---|---|
Product Name |
2-{4-Nitrophenyl}-2-oxoethyl 1-piperidinecarbodithioate |
Molecular Formula |
C14H16N2O3S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C14H16N2O3S2/c17-13(11-4-6-12(7-5-11)16(18)19)10-21-14(20)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
InChI Key |
YOUCMXSQVLFGCC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Other CAS RN |
24372-63-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
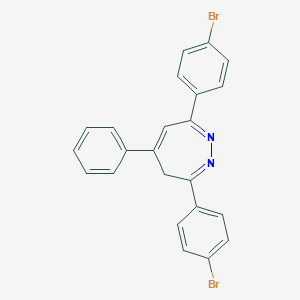
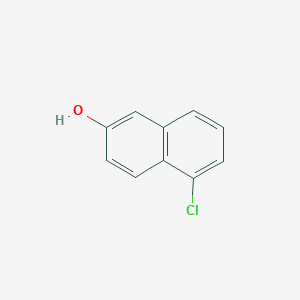
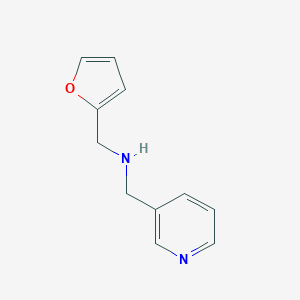
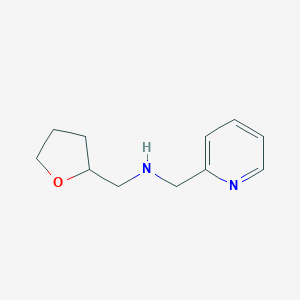
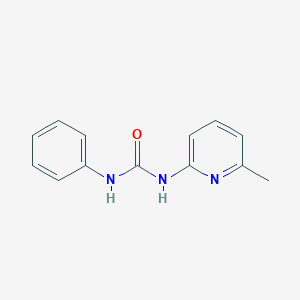
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
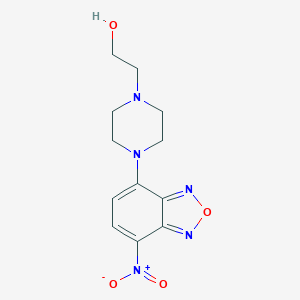
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)

